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Compound of Interest

Compound Name: 1-Propanol, 1-phenyl, TMS

Cat. No.: B15453341

This technical guide provides a comprehensive overview of the chemical and physical data for
1-Propanol, 1-phenyl, TMS, also known by its IUPAC name, trimethyl(1-phenylpropoxy)silane.
The information is compiled from the National Institute of Standards and Technology (NIST)
library and PubChem databases, targeting researchers, scientists, and professionals in drug
development.

Chemical Identity and Properties

1-Propanol, 1-phenyl, TMS is a trimethylsilyl ether derivative of 1-phenyl-1-propanol. The
silylation of the hydroxyl group increases the volatility and thermal stability of the compound,
making it suitable for gas chromatography and mass spectrometry analysis.

Table 1: Chemical Identifiers for 1-Propanol, 1-phenyl, TMS
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Identifier Value Source
trimethyl(1-

IUPAC Name ) PubChem[1]
phenylpropoxy)silane

CAS Number 62559-30-2 PubChem[1]

Molecular Formula C12H200Si PubChem[1]

Molecular Weight 208.37 g/mol PubChem[1][2]

InChl=1S/C12H200Si/c1-5-
InChl 12(13-14(2,3)4)11-9-7-6-8-10-  PubChem[1]
11/h6-10,12H,5H2,1-4H3

YLXOSLUBLGUGQW-
InChiKey PubChem[1]
UHFFFAOYSA-N

Table 2: Physicochemical and Chromatographic Data

Parameter Value Conditions Source
Kovats Retention Standard non-polar

1201 PubChem|[1]
Index column

Experimental Protocols

2.1. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The Kovats Retention Index is a key parameter in gas chromatography for identifying
compounds. While the specific experimental details for the value reported in PubChem are not

provided, a general protocol for determining the Kovats Rl on a non-polar column is described
below. This is based on standard chromatographic techniques.

Objective: To determine the retention time of 1-Propanol, 1-phenyl, TMS relative to a series of
n-alkane standards and calculate its Kovats Retention Index.

Instrumentation:
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e Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
e Capillary column (non-polar phase, e.g., HP-1).[3]
Materials:

o Sample of 1-Propanol, 1-phenyl, TMS dissolved in a suitable solvent (e.g.,
dichloromethane, hexane).

» A homologous series of n-alkanes (e.g., C8 to C20) as retention time standards.
e Helium as the carrier gas.[3]
Procedure:

o Sample Preparation: A dilute solution of the analyte is prepared. A separate solution
containing the n-alkane standards is also prepared.

« Injection: A small volume (typically 1 uL) of the sample and the n-alkane mixture are injected
into the GC.

o Chromatographic Separation: The separation is performed on a non-polar capillary column. A
temperature program is used to elute the compounds, for example, an initial temperature of
100°C held for 3 minutes, followed by a ramp of 30°C/min to a final temperature of 310°C,
held for 8 minutes.[3]

o Detection: The mass spectrometer is used as the detector to identify the analyte and the n-
alkanes based on their mass spectra.

» Data Analysis: The retention times of the analyte and the n-alkanes are recorded. The
Kovats Retention Index (1) is calculated using the following formula:

I =100[n + (N - n) x (log(t'a) - log(t'n)) / (log(t'N) - log(t'n))]
Where:

o nis the carbon number of the n-alkane eluting just before the analyte.

© 2025 BenchChem. All rights reserved. 3/5 Tech Support


https://webbook.nist.gov/cgi/inchi?ID=R404265&Mask=2000&Type=KOVATS-RI-NON-POLAR-RAMP
https://www.benchchem.com/product/b15453341?utm_src=pdf-body
https://webbook.nist.gov/cgi/inchi?ID=R404265&Mask=2000&Type=KOVATS-RI-NON-POLAR-RAMP
https://webbook.nist.gov/cgi/inchi?ID=R404265&Mask=2000&Type=KOVATS-RI-NON-POLAR-RAMP
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15453341?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

N is the carbon number of the n-alkane eluting just after the analyte.

[e]

o

t'a is the adjusted retention time of the analyte.

[¢]

t'n is the adjusted retention time of the n-alkane with carbon number n.

t'N is the adjusted retention time of the n-alkane with carbon number N.

[¢]

Data Visualization

The following diagram illustrates the relationship between the chemical structure of 1-
Propanol, 1-phenyl, TMS and its primary identifiers.

Logical Relationship of 1-Propanol, 1-phenyl, TMS Data

1-Propanol, 1-phenyl, TMS

Ci12H200Si

»/ v \

IUPAC Name CAS Number InChl InChiKey

{Properties}

trimethyl(1-phenylpropoxy)silane 62559-30-2 INChI=1S/C12H200Si/... YLXOSLUBLGUGQW-UHFFFAOYSA-N

Kovats RI Molecular Weight

1201 (non-polar) 208.37 g/mol

Click to download full resolution via product page

Figure 1: Key identifiers and properties of 1-Propanol, 1-phenyl, TMS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [A Technical Guide to 1-Propanol, 1-phenyl, TMS:
Properties and Experimental Data]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15453341#nist-library-entry-for-1-propanol-1-phenyl-
tms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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